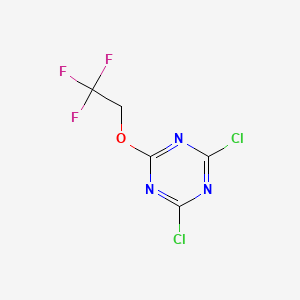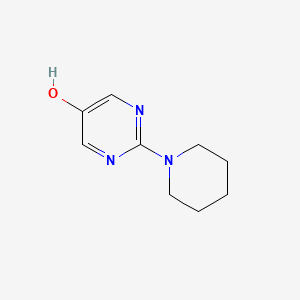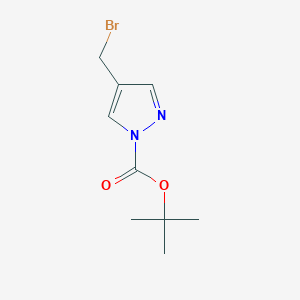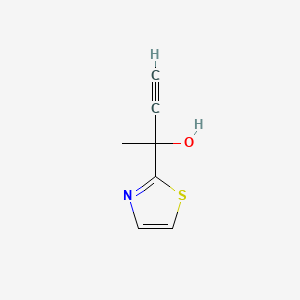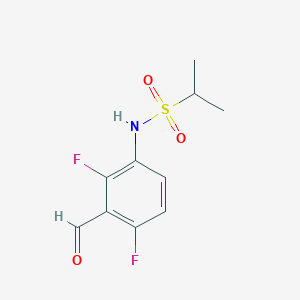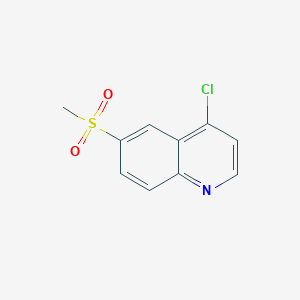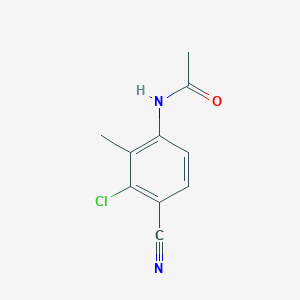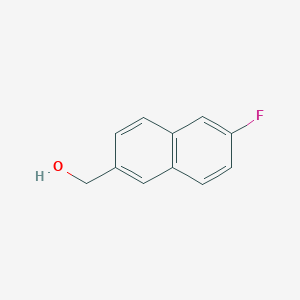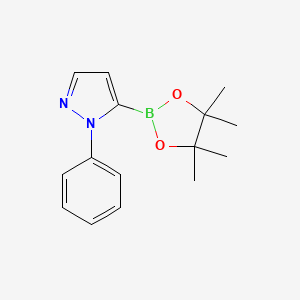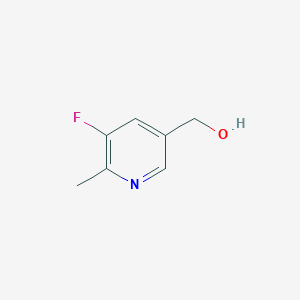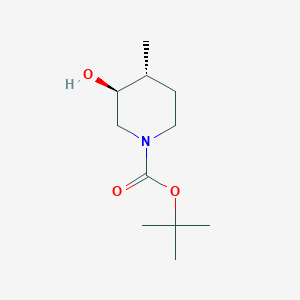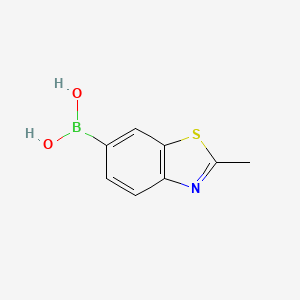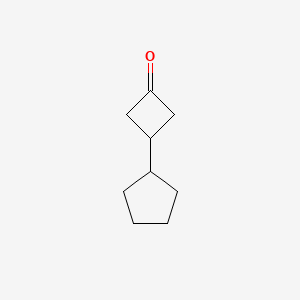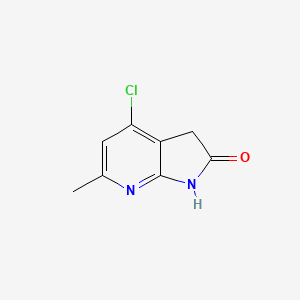amine CAS No. 1785417-55-1](/img/structure/B1457137.png)
[(4-Methoxyoxan-4-yl)methyl](methyl)amine
Vue d'ensemble
Description
“(4-Methoxyoxan-4-yl)methylamine” is a chemical compound with the CAS number 1785417-55-1 . It has a molecular weight of 159.23 g/mol and a molecular formula of C8H17NO2 . This compound is used in scientific research and has potential applications in drug synthesis, organic chemistry, and medicinal chemistry.
Molecular Structure Analysis
The molecular structure of “(4-Methoxyoxan-4-yl)methylamine” consists of a methoxyoxan-4-yl group and a methylamine group . The compound has a total of 43 bonds, including 20 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 2 ethers .Applications De Recherche Scientifique
Synthesis of Asymmetric Units
- Scientific Field: Chemistry
- Application Summary: The compound 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, which has a similar structure to the one you mentioned, was synthesized via a Schiff bases reduction route . This compound consists of asymmetric units of C16H20N2O in orthorhombic crystal systems .
- Methods of Application: The synthesis involved the use of sodium borohydride (NaBH4), a powerful reducing agent . The process did not affect reducible substituents such as nitro and chloride during the reduction process .
- Results: The molecular structures of the compounds are stabilized by secondary intermolecular interactions . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
Synthesis of (Meth)Acrylates
- Scientific Field: Polymer Chemistry
- Application Summary: (Meth)acrylates, which can be synthesized from compounds similar to the one you mentioned, are used to create functional polymers .
- Methods of Application: The synthesis involves the reaction of the monomer with alcohols and amines carrying the desired reactive groups . This provides a single reaction step for the synthesis of reactive polymers .
- Results: The synthesis of (meth)acrylate-based monomers and polymers has been suggested . This includes the synthesis of new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups .
Thiazoles Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Thiazoles derivatives, which can be synthesized from compounds similar to the one you mentioned, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
- Methods of Application: The synthesis involves the reaction of the monomer with various reagents carrying the desired reactive groups . This provides a single reaction step for the synthesis of reactive polymers .
- Results: The synthesis of thiazole-based monomers and polymers has been suggested . This includes the synthesis of new thiazole derivatives including amide, dioxolane, benzofuran, and chalcone groups .
Synthesis of Functional Polymers
- Scientific Field: Polymer Chemistry
- Application Summary: Methoxy[(oxan-4-yl)methyl]amine, which is similar to the compound you mentioned, can be used in the synthesis of functional polymers .
- Methods of Application: The synthesis involves the reaction of the monomer with alcohols and amines carrying the desired reactive groups . This provides a single reaction step for the synthesis of reactive polymers .
- Results: The synthesis of (meth)acrylate-based monomers and polymers has been suggested . This includes the synthesis of new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups .
Synthesis of Thiazoles Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Thiazoles derivatives, which can be synthesized from compounds similar to the one you mentioned, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
- Methods of Application: The synthesis involves the reaction of the monomer with various reagents carrying the desired reactive groups . This provides a single reaction step for the synthesis of reactive polymers .
- Results: The synthesis of thiazole-based monomers and polymers has been suggested . This includes the synthesis of new thiazole derivatives including amide, dioxolane, benzofuran, and chalcone groups .
Synthesis of Methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl Carbonate
- Scientific Field: Green Chemistry
- Application Summary: Methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC), which can be synthesized from glycerol, is an attractive candidate as a replacement solvent . Although MMC is bio-derived, it faces challenges in its development as a new bio-based solvent .
- Methods of Application: The synthesis of MMC involves the reaction of glycerol with other reagents . The specific methods of synthesis are not detailed in the source .
- Results: The development of MMC as a new bio-based solvent is ongoing, and its potential applications are still being explored .
Propriétés
IUPAC Name |
1-(4-methoxyoxan-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-9-7-8(10-2)3-5-11-6-4-8/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOAQMJJWPXZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCOCC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Methoxyoxan-4-yl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



